molecular formula C15H11N3O2S B12814026 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-nitrophenyl)- CAS No. 136994-98-4

1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-nitrophenyl)-

Cat. No.: B12814026
CAS No.: 136994-98-4
M. Wt: 297.3 g/mol
InChI Key: JPYOBZYHHWLYHI-UHFFFAOYSA-N
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Description

1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-nitrophenyl)- is a heterocyclic compound that has garnered significant interest due to its diverse pharmaceutical and biological applications. This compound is part of the larger family of benzimidazoles, which are known for their wide range of biological activities, including anti-cancer, anti-microbial, and anti-viral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-nitrophenyl)- typically involves the reaction of 1,2-phenylenediamine with aromatic aldehydes and 2-mercaptoacetic acid. One efficient method utilizes visible light irradiation in an aqueous ethanol medium at room temperature. This metal-free photochemical approach generates C–S and C–N bonds through radical intermediates, providing a cost-effective and environmentally friendly synthesis with high yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry are often applied to minimize environmental impact. This includes using renewable materials and safer reaction media instead of hazardous substances, thereby reducing cost, waste, and product degradation .

Chemical Reactions Analysis

Types of Reactions

1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-nitrophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve mild temperatures and environmentally benign solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a variety of functionalized benzimidazole derivatives .

Scientific Research Applications

1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-nitrophenyl)- has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-nitrophenyl)- involves allosteric inhibition of viral reverse transcriptase, which retards viral replication. This mechanism is particularly relevant in its anti-HIV activity, where it binds to a specific site on the reverse transcriptase enzyme, inhibiting its function and preventing the virus from replicating .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 1-aryl-1H,3H-thiazolo(3,4-a)benzimidazole derivatives, such as:

Uniqueness

What sets 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-nitrophenyl)- apart is its specific substitution pattern, which can significantly influence its biological activity and reactivity. The presence of the nitrophenyl group, for example, may enhance its anti-viral properties compared to other derivatives .

Properties

CAS No.

136994-98-4

Molecular Formula

C15H11N3O2S

Molecular Weight

297.3 g/mol

IUPAC Name

1-(3-nitrophenyl)-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole

InChI

InChI=1S/C15H11N3O2S/c19-18(20)11-5-3-4-10(8-11)15-17-13-7-2-1-6-12(13)16-14(17)9-21-15/h1-8,15H,9H2

InChI Key

JPYOBZYHHWLYHI-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC3=CC=CC=C3N2C(S1)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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